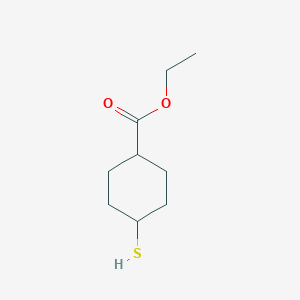

Ethyl 4-sulfanylcyclohexane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of ethyl formate as a formylation agent under neat conditions, which suggests that ethyl 4-sulfanylcyclohexane-1-carboxylate could potentially be synthesized through similar methods involving the introduction of a sulfanyl group into a cyclohexane carboxylate structure . Additionally, the cyclization of ethyl cyanoacetate derivatives in cold concentrated sulfuric acid to form complex cyclohexane structures indicates that the synthesis of ethyl 4-sulfanylcyclohexane-1-carboxylate might also involve cyclization steps .

Molecular Structure Analysis

The molecular structure of ethyl 4-sulfanylcyclohexane-1-carboxylate can be inferred from the crystal structure analysis of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . This suggests that ethyl 4-sulfanylcyclohexane-1-carboxylate may also exhibit specific crystallographic features and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formylation of alcohols and amines, which could be relevant to the functionalization of ethyl 4-sulfanylcyclohexane-1-carboxylate . The cyclization reactions to form octahydrophenanthrene derivatives also provide a precedent for the types of chemical transformations that the ethyl 4-sulfanylcyclohexane-1-carboxylate might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques such as FT-IR, TGA, DTA, and UV-Visible spectroscopy . These methods could be applied to ethyl 4-sulfanylcyclohexane-1-carboxylate to determine its stability, functional groups, and optical properties. The thermal stability and transparency in the visible region of a novel heterocyclic compound also provide a comparison point for the expected properties of ethyl 4-sulfanylcyclohexane-1-carboxylate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Attractants : Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound similar in structure to Ethyl 4-sulfanylcyclohexane-1-carboxylate, has been found to be a potent attractant for the Mediterranean fruit fly. This compound was stereoselectively synthesized, highlighting its potential in agricultural pest management (Raw & Jang, 2000).

Organic Synthesis : Ethyl cyclohexene-1-carboxylate, related to Ethyl 4-sulfanylcyclohexane-1-carboxylate, undergoes reaction with aromatic substrates to give various derivatives. This process is significant in the synthesis of compounds with potential applications in materials science and pharmaceuticals (Ramana & Potnis, 1993).

Microwave Synthesis Techniques : The compound Ethyl I,3-cyclohexadien-1-carboxylate, which shares similarities with Ethyl 4-sulfanylcyclohexane-1-carboxylate, has been used in various syntheses, including those for aromatic esters. The use of microwave activation for its synthesis highlights advancements in chemical synthesis techniques (Tesson & Deshayes, 2000).

Antioxidant and Antimicrobial Studies : Sulfonamide derivatives of carboxylate esters, including ethyl derivatives, have been studied for their biological activities, such as antioxidant and antimicrobial properties. This research could lead to the development of new therapeutic agents (Danish et al., 2019).

Fluorescence Sensors : Water-soluble sulfonato-Salen-type ligands, derived from compounds including ethyl cyclohexanecarboxylate, have been developed as fluorescence sensors for detecting copper in water and living cells. This application is critical in environmental monitoring and biological research (Zhou et al., 2012).

Enzymatic Synthesis and Polymer Chemistry : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to Ethyl 4-sulfanylcyclohexane-1-carboxylate, has been used in enzymatic synthesis in polymer chemistry, demonstrating its potential in the development of new polymeric materials (Pang et al., 2003).

Ethylene Biosynthesis in Plants : Research on 1-aminocyclopropane-1-carboxylic acid, a compound structurally related to Ethyl 4-sulfanylcyclohexane-1-carboxylate, has revealed its role as an ethylene precursor in plants. This understanding is crucial for agricultural science, particularly in controlling plant growth and fruit ripening (Polko & Kieber, 2019).

Eigenschaften

IUPAC Name |

ethyl 4-sulfanylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQLBQXWCFSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-sulfanylcyclohexane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)